Dopamine Transporter Interaction vs. Amphetamine Analog
The target compound, 2-(3-chloro-4-fluorophenyl)propan-2-amine, is distinct from its structural analog 1-(3-chloro-4-fluorophenyl)propan-2-amine (CFA) in its interaction with the dopamine transporter (DAT). While CFA demonstrates an IC50 of 945 nM for inhibiting [3H]dopamine reuptake at human DAT expressed in HEK293 cells [1], the target compound shows significantly reduced activity, with an IC50 greater than 10,000 nM in the same assay system [2]. This over 10-fold reduction in potency confirms that the propan-2-amine backbone confers a different pharmacological profile compared to the amphetamine-like propan-2-amine core.
| Evidence Dimension | Inhibition of [3H]dopamine reuptake at human DAT |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | 1-(3-Chloro-4-fluorophenyl)propan-2-amine (CFA): IC50 = 945 nM |
| Quantified Difference | > 10.6-fold less potent |
| Conditions | Human DAT expressed in HEK293 cells; [3H]-DA uptake assay measured by scintillation counting [REFS-1, REFS-2] |
Why This Matters
This difference is crucial for researchers selecting a tool compound; the target compound is a weaker DAT inhibitor, making it less suitable for studies requiring potent DAT modulation but potentially more useful where off-target DAT activity is undesirable.
- [1] EcoDrugPlus. Inhibition of [3H]dopamine reuptake at human DAT expressed in HEK293 cells. 1-(3-chloro-4-fluorophenyl)propan-2-amine. BindingDB. View Source
- [2] BindingDB BDBM50462918 (CHEMBL4245867). Inhibition of human DAT expressed in HEK293 cells assessed as reduction in [3H]-DA uptake. 2-(3-chloro-4-fluorophenyl)propan-2-amine. View Source
